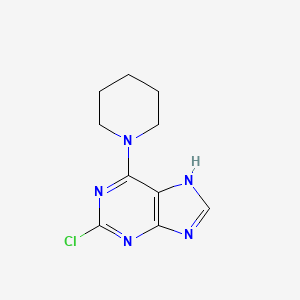![molecular formula C6H4BrClN2O B11873568 (NZ)-N-[(6-bromo-2-chloropyridin-3-yl)methylidene]hydroxylamine](/img/structure/B11873568.png)
(NZ)-N-[(6-bromo-2-chloropyridin-3-yl)methylidene]hydroxylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Bromo-2-chloronicotinaldehyde oxime: is a halogenated heterocyclic compound with the molecular formula C6H4BrClN2O and a molecular weight of 235.47 g/mol . This compound is characterized by the presence of both bromine and chlorine atoms attached to a nicotinaldehyde oxime structure, making it a valuable intermediate in various chemical syntheses and research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-2-chloronicotinaldehyde oxime typically involves the following steps:
Bromination: The starting material, 2-chloronicotinaldehyde, is brominated using a brominating agent such as bromine or N-bromosuccinimide (NBS) in an appropriate solvent like acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures.
Oximation: The brominated product is then treated with hydroxylamine hydrochloride in the presence of a base such as sodium acetate or pyridine. This step converts the aldehyde group into an oxime, resulting in the formation of 6-Bromo-2-chloronicotinaldehyde oxime.
Industrial Production Methods: Industrial production of 6-Bromo-2-chloronicotinaldehyde oxime follows similar synthetic routes but may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to enhance yield and purity. Large-scale production may also incorporate continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions: 6-Bromo-2-chloronicotinaldehyde oxime undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Reduction Reactions: The oxime group can be reduced to an amine using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The oxime group can be oxidized to a nitroso or nitro group using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols, electrophiles like alkyl halides, solvents like dimethylformamide (DMF) or tetrahydrofuran (THF), and catalysts like palladium or copper.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride, solvents like ethanol or tetrahydrofuran (THF).
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate, solvents like water or acetic acid.
Major Products:
Substitution: Various substituted derivatives depending on the nucleophile or electrophile used.
Reduction: 6-Bromo-2-chloronicotinaldehyde amine.
Oxidation: 6-Bromo-2-chloronicotinaldehyde nitroso or nitro derivatives.
Wissenschaftliche Forschungsanwendungen
6-Bromo-2-chloronicotinaldehyde oxime has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential use in drug development and as a building block for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including dyes, pigments, and polymers.
Wirkmechanismus
The mechanism of action of 6-Bromo-2-chloronicotinaldehyde oxime depends on its specific application and target. In biological systems, it may interact with enzymes, receptors, or other molecular targets, leading to various biochemical effects. The oxime group can form stable complexes with metal ions, which may play a role in its biological activity. Additionally, the presence of halogen atoms can influence its reactivity and binding affinity to molecular targets.
Vergleich Mit ähnlichen Verbindungen
- 3-Bromo-4,5-dimethoxybenzaldehyde oxime
- 4-Bromo-2-cyanobenzaldehyde
- 3-Bromo-4-butoxy-5-methoxybenzaldehyde
Comparison: 6-Bromo-2-chloronicotinaldehyde oxime is unique due to the presence of both bromine and chlorine atoms on the nicotinaldehyde oxime structure. This dual halogenation can enhance its reactivity and provide distinct chemical properties compared to similar compounds. For example, the presence of both bromine and chlorine can influence its solubility, stability, and interaction with other molecules, making it a valuable intermediate in various chemical syntheses and research applications .
Eigenschaften
Molekularformel |
C6H4BrClN2O |
|---|---|
Molekulargewicht |
235.46 g/mol |
IUPAC-Name |
(NZ)-N-[(6-bromo-2-chloropyridin-3-yl)methylidene]hydroxylamine |
InChI |
InChI=1S/C6H4BrClN2O/c7-5-2-1-4(3-9-11)6(8)10-5/h1-3,11H/b9-3- |
InChI-Schlüssel |
SQQIXMTXOUWODS-OQFOIZHKSA-N |
Isomerische SMILES |
C1=CC(=NC(=C1/C=N\O)Cl)Br |
Kanonische SMILES |
C1=CC(=NC(=C1C=NO)Cl)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Dimethyl 1,2-diazaspiro[4.4]nona-1,3-diene-3,4-dicarboxylate](/img/structure/B11873491.png)








![5-(2-Fluorophenyl)-6,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-4(5H)-one](/img/structure/B11873548.png)


